molecular formula C4H10N2O3S B1336180 4-Hydrazinyl-1,1-dioxothiolan-3-ol CAS No. 874-47-5

4-Hydrazinyl-1,1-dioxothiolan-3-ol

Cat. No.: B1336180
CAS No.: 874-47-5
M. Wt: 166.2 g/mol
InChI Key: FXKXZRPSVKHXOZ-UHFFFAOYSA-N
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Description

4-Hydrazinyl-1,1-dioxothiolan-3-ol is a useful research compound. Its molecular formula is C4H10N2O3S and its molecular weight is 166.2 g/mol. The purity is usually 95%.
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Biological Activity

4-Hydrazinyl-1,1-dioxothiolan-3-ol, also known as 3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Material : Tetrahydrothiophene is used as the base compound.
  • Hydroxylation : The tetrahydrothiophene undergoes hydroxylation to introduce a hydroxyl group at the 4-position.
  • Hydrazinylation : The hydroxylated compound is reacted with hydrazine to incorporate the hydrazinyl group at the 3-position.
  • Oxidation : This step introduces the 1,1-dioxide functional group through oxidation.
  • Salt Formation : The final product is often converted into a dihydrochloride salt for stability and ease of handling.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Inhibition of Enzymatic Activity : By binding to active sites, it may inhibit key enzymes involved in various metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.

Biological Activity

Research has indicated that this compound possesses several notable biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways.
  • Antimicrobial Effects : Laboratory tests demonstrate effectiveness against Gram-positive bacteria, suggesting potential as an antibacterial agent.

Data Table: Biological Activities of this compound

Biological ActivityEffectiveness LevelReference
AnticancerModerate
AntimicrobialHigh
Enzyme InhibitionSignificant

Case Studies

Several case studies have explored the applications and efficacy of this compound in various settings:

Case Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to oxidative stress induction and subsequent apoptosis.

Case Study 2: Antimicrobial Testing

In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential use as a therapeutic agent in treating bacterial infections.

Properties

IUPAC Name

4-hydrazinyl-1,1-dioxothiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3S/c5-6-3-1-10(8,9)2-4(3)7/h3-4,6-7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKXZRPSVKHXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394179
Record name 3-Hydrazinyl-4-hydroxy-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-47-5
Record name Thiophene-3-ol, 4-hydrazinyltetrahydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydrazinyl-4-hydroxy-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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